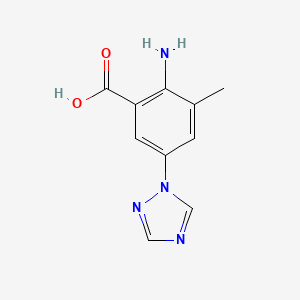

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid

Beschreibung

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is a benzoic acid derivative featuring a 1,2,4-triazole ring substituted at the 5-position of the benzene core, along with an amino group at the 2-position and a methyl group at the 3-position. This compound belongs to a class of heterocyclic benzoic acids with applications in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVDMXTVVSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Chlorination via N-Chlorosuccinimide (NCS)

This approach involves reacting 2-amino-3-methylbenzoic acid with NCS in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with benzoyl peroxide as an initiator. The reaction is conducted at 90-110°C for 1-2 hours.

| Parameter | Specification |

|---|---|

| Chlorination reagent | NCS (1-2 equivalents) |

| Solvent | N,N-Dimethylformamide (DMF) or DMSO |

| Temperature | 90-110°C |

| Reaction time | 1-2 hours |

| Molar ratio | 1 g of amino benzoic acid : 3-5 mL solvent |

Method B: Direct Chlorination with Chlorine Gas

Alternatively, chlorine gas can be introduced into a mixture of the amino benzoic acid and chloroform, reacting over 24 hours at room temperature with ice bath control. This method, however, raises environmental concerns due to chlorine gas release and longer reaction times.

Optimization and Environmental Considerations

Recent patents and research emphasize environmentally friendly and high-yield methods. For example, a patent discloses the use of inexpensive raw materials like m-toluic acid, with reaction yields of approximately 63-68%. The process minimizes the use of hazardous reagents, replacing chlorine gas with NCS, which is safer and more controllable.

Summary of key data:

| Aspect | Details |

|---|---|

| Raw materials | m-Toluic acid, nitric acid, NCS, catalysts |

| Yield | 63.0-68.4% |

| Purity | 99.0-99.5% |

| Melting point | 238-243°C |

| Environmental impact | Reduced via use of NCS and controlled nitration |

Research Findings and Data Tables

| Step | Reagents | Conditions | Yield / Remarks |

|---|---|---|---|

| Nitration | m-Toluic acid, nitric acid | 0 to -20°C, 1-2 hours | High regioselectivity, raw material cost-effective |

| Hydrogenation | 2-Nitro-3-methylbenzoic acid, Pd/C | Hydrogen atmosphere, 50°C, 4-6 hours | High purity 2-amino-3-methylbenzoic acid |

| Chlorination | 2-Amino-3-methylbenzoic acid, NCS | 90-110°C, 1-2 hours | 60-70% yield, regioselective chlorination |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Nitro derivatives of the benzoic acid.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted benzoic acids depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits inhibitory activity against certain enzymes, particularly kinases and lysine-specific demethylase 1. This inhibition affects key signaling pathways involved in cell growth and apoptosis. The binding to active sites of these enzymes prevents their catalytic activity, making it a potential candidate for drug development .

Biochemical Studies

Due to its ability to influence cellular processes, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is utilized in biochemical research to explore mechanisms of action related to cancer therapies. It serves as a tool for investigating the roles of specific enzymes in cancer progression and treatment responses.

Pharmacological Studies

The compound's pharmacological profile makes it suitable for studies aimed at understanding drug interactions and metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases.

Material Science Applications

While the primary focus has been on its medicinal properties, the structural characteristics of this compound suggest potential applications in materials science. The incorporation of triazole rings into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Study on Cancer Cell Lines

A study published in a peer-reviewed journal investigated the effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid on MCF-7 and HCT-116 cell lines. Results showed significant inhibition of cell growth at varying concentrations, with higher doses leading to increased apoptosis rates.

Enzyme Interaction Analysis

Another research project focused on the enzyme inhibition properties of the compound. It was found that the compound effectively inhibited lysine-specific demethylase 1 activity in vitro, suggesting its potential role in epigenetic regulation during cancer treatment .

Wirkmechanismus

The mechanism of action of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid in biological systems involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid with related compounds:

Key Observations:

- Substitution Position: The position of the triazole ring significantly impacts physicochemical properties. For example, 3- and 4-triazol-1-yl isomers exhibit a 56°C difference in melting points due to variations in crystal packing .

- The methyl group introduces steric hindrance, which may affect binding to biological targets .

- Pharmaceutical Relevance: Deferasirox demonstrates how bulky substituents (e.g., bis-hydroxyphenyl groups) on the triazole ring enable specific therapeutic applications, such as metal chelation .

Anticancer Activity

- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids (e.g., Compound 2 and 14 in ) exhibit IC₅₀ values of 18.7 and 15.6 µM against cancer cells, likely due to triazole-mediated apoptosis induction .

Toxicity Profiles

- Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA, JB) correlate with oral LD₅₀ in mice . For example: Higher cross-factor JB (0JA × 1JA) values predict increased toxicity. The amino and triazole groups in the target compound may influence these indices, necessitating experimental validation.

Agrochemical Use

Biologische Aktivität

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound contains a benzoic acid core modified with an amino group, a methyl group, and a 1,2,4-triazole ring, which is recognized for its pharmacological potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research applications.

The biological activity of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid primarily targets cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound has been shown to inhibit the proliferation of these cells and induce apoptosis through various biochemical pathways.

Key Mechanisms:

- Inhibition of Cell Proliferation : The compound interacts with specific cellular targets that regulate growth and survival pathways.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for cancer treatment.

The compound exhibits notable biochemical properties that enhance its therapeutic potential:

| Property | Description |

|---|---|

| Molecular Weight | 218.21 g/mol |

| Target Enzymes | Inhibits kinases and lysine-specific demethylase 1 |

| Stability | Relatively stable under physiological conditions |

The interaction with enzymes occurs through binding to active sites, inhibiting their catalytic activities. This inhibition affects key signaling pathways involved in cell growth and apoptosis.

Research Findings

Recent studies have explored the various biological activities associated with 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid:

- Anticancer Activity : In vitro studies demonstrated significant inhibition of cancer cell growth. For instance, the compound showed IC50 values indicative of potent anticancer effects against MCF-7 and HCT-116 cell lines.

- Antioxidant Properties : The compound's antioxidant capabilities were assessed using DPPH and ABTS assays. Results indicated substantial radical scavenging activity comparable to standard antioxidants.

- Enzyme Inhibition Studies : The compound displayed inhibitory effects on various enzymes critical for cancer progression, suggesting its potential as a lead compound for further drug development.

Case Studies

In a recent study examining the efficacy of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid in cancer therapy:

Study Overview:

- Objective : Evaluate the anticancer effects on human breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound. Proliferation was measured using MTT assays.

Results:

- Significant Reduction in Cell Viability : At concentrations above 10 µM, there was over 70% reduction in cell viability after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed increased early apoptotic cells upon treatment.

Comparison with Similar Compounds

The unique structure of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid distinguishes it from other triazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | Triazole at different position | Moderate anticancer activity |

| 2-Amino-5-chloro-3-methylbenzoic acid | Chlorine substituent instead of triazole | Limited anticancer effects |

The presence of the triazole ring in 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid enhances its biological activity compared to similar compounds lacking this feature.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between triazole precursors and substituted benzoic acid derivatives. A typical protocol involves refluxing 0.001 mol of a triazole derivative (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Optimization may involve adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and acid catalysts to improve yield. Purity can be enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- 1H NMR spectroscopy to verify proton environments (e.g., aromatic protons, triazole ring protons).

- LC-MS for molecular ion confirmation and purity assessment.

- Elemental analysis to validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. How can researchers assess the compound's solubility and stability under physiological conditions?

- Methodological Answer : Solubility profiles are determined using HPLC or UV-Vis spectroscopy in buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol). Stability studies involve incubating the compound at 37°C and analyzing degradation via LC-MS over 24–72 hours. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Q. What preliminary assays are used to screen for biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer :

- Antimicrobial activity : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values calculated .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA or fluorometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature), compound purity, or cell line specificity. To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via orthogonal methods (e.g., NMR + LC-MS).

- Perform dose-response curves and statistical analyses (e.g., IC50 comparisons) .

Q. What structural modifications enhance the compound's pharmacological efficacy while minimizing toxicity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

- Triazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO2) to improve binding to target enzymes.

- Benzoic acid derivatization : Esterification or amidation to modulate lipophilicity and bioavailability.

- Toxicity screening via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How can computational modeling predict the compound's interaction with target proteins (e.g., fungal CYP51)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to analyze binding poses and affinity. For example, docking 2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid into the active site of C. albicans CYP51 may reveal hydrogen bonding with heme cofactors and hydrophobic interactions with active-site residues .

Q. What strategies improve the compound's bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability.

- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong circulation time.

- Pharmacokinetic profiling : Measure Cmax, Tmax, and half-life in rodent models after oral/intravenous administration .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., oxidation of the triazole ring) .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal assays) and validate results across multiple replicates .

- Data Interpretation : Use cheminformatics tools (e.g., PCA, ROC curves) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.